2-Chloroethyl p-nitrophenyl sulfide
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Overview
Description
2-Chloroethyl p-nitrophenyl sulfide is an organic compound with the molecular formula C8H8ClNO2S. It is a derivative of sulfur mustard, a chemical warfare agent, and is used primarily in research settings to study the properties and reactions of sulfur-containing organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroethyl p-nitrophenyl sulfide typically involves the reaction of p-nitrophenyl sulfide with 2-chloroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
2-Chloroethyl p-nitrophenyl sulfide undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chlorine atom can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, and alcohols can react with the chlorine atom under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloroethyl p-nitrophenyl sulfide is used in various scientific research applications, including:
Chemistry: Studying the reactivity of sulfur-containing compounds and developing new synthetic methodologies.
Biology: Investigating the biological effects of sulfur mustard analogs and their potential therapeutic uses.
Medicine: Researching potential treatments for sulfur mustard exposure and related toxicities.
Industry: Developing new materials and chemicals with unique properties derived from sulfur-containing compounds
Mechanism of Action
The mechanism of action of 2-Chloroethyl p-nitrophenyl sulfide involves its interaction with cellular components, leading to various biochemical effects. The compound can alkylate DNA and proteins, disrupting their normal functions. This alkylation can lead to cell death or mutations, making it a useful tool for studying the effects of alkylating agents on biological systems .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloroethyl phenyl sulfide
- 2-Chloroethyl ethyl sulfide
- 4-Nitrophenyl phenyl sulfide
Uniqueness
2-Chloroethyl p-nitrophenyl sulfide is unique due to the presence of both a chloroethyl group and a nitrophenyl group. This combination allows it to undergo a wide range of chemical reactions and makes it particularly useful for studying the effects of both alkylating and nitro-containing compounds .
Properties
CAS No. |
5535-73-9 |
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Molecular Formula |
C8H8ClNO2S |
Molecular Weight |
217.67 g/mol |
IUPAC Name |
1-(2-chloroethylsulfanyl)-4-nitrobenzene |
InChI |
InChI=1S/C8H8ClNO2S/c9-5-6-13-8-3-1-7(2-4-8)10(11)12/h1-4H,5-6H2 |
InChI Key |
XSHHJXAFSBWTJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])SCCCl |
Origin of Product |
United States |
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